Technical Guide: Chemical Structure & Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol
Technical Guide: Chemical Structure & Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol
This guide provides an in-depth technical analysis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol , a structural analog of the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1][2][3]
While Edaravone utilizes a C3-methyl group, the molecule features a C3-phenyl group and an N1-(2-methylphenyl) moiety.[1][2][3] This structural modification significantly alters its lipophilicity, steric profile, and packing in the solid state, while retaining the core pharmacophore responsible for radical scavenging.[4]
[1][2][3]
Executive Summary
Compound Class: Pyrazolone / Pyrazol-5-ol
Core Application: Free radical scavenging (Antioxidant), Neuroprotective research
Molecular Formula:
This guide details the structural dynamics, synthetic pathways, and physicochemical properties of this specific pyrazolone derivative.[4] Unlike standard Edaravone, the inclusion of a C3-phenyl ring extends the conjugation system, potentially enhancing electron delocalization, while the ortho-methyl group on the N1-phenyl ring introduces steric torsion that modulates solubility and receptor binding.[2][3]
Part 1: Structural Architecture & Tautomeric Dynamics[3][4]
The reactivity of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is defined by its ability to exist in three distinct tautomeric forms. Understanding this equilibrium is critical for formulation and predicting in vivo behavior.[3][4]
Tautomeric Equilibrium
In solution, the molecule exists in a dynamic equilibrium between the CH-form (keto), OH-form (enol), and NH-form (keto).[3][4]
-
OH-form (Enol): Predominant in non-polar solvents and stabilized by aromaticity.[1][3] This form is the precursor to the anionic species responsible for radical scavenging.[3][4]
-
CH-form (Keto): Often observed in polar aprotic solvents (e.g., DMSO).[3][4] It features a reactive methylene group at position 4.[3][4]
-
NH-form: Less common in solution but often found in the solid state due to intermolecular hydrogen bonding.[1][2][3]
Steric Influence of the o-Tolyl Group
The 2-methylphenyl (o-tolyl) group at position N1 creates a steric clash with the pyrazole ring system.[1][2][3] Unlike a simple phenyl group, the ortho-methyl forces the N1-aryl ring to twist out of coplanarity with the pyrazole core.[1][2][3]
-
Consequence: This twist disrupts
- stacking in the crystal lattice, potentially lowering the melting point compared to its planar analogs and altering solubility profiles in lipid bilayers.[2][3]
Tautomerism Diagram
The following diagram illustrates the proton shift driving the equilibrium between the three forms.
Part 2: Synthetic Pathways & Process Chemistry[3][4]
The synthesis follows a classical Knorr Pyrazole Synthesis , involving the condensation of a
Retrosynthetic Analysis[1][2][4]
-
Fragment A (3-Carbon Backbone): Ethyl benzoylacetate (provides the C3-Phenyl and C5-Carbonyl).[1][2][3]
-
Fragment B (Nitrogen Source): (2-Methylphenyl)hydrazine (provides the N1-o-Tolyl group).[1][2][3]
Experimental Protocol
Objective: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol.
Reagents:
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (2-methylphenyl)hydrazine hydrochloride (15.8 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in Ethanol (100 mL). Stir for 10 minutes to release the free hydrazine base.
-
Addition: Add Ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the mixture.
-
Cyclization: Add glacial Acetic Acid (5 mL) as a catalyst. Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Isolation: Allow the mixture to cool to room temperature. The product often precipitates upon cooling.[3][4] If not, concentrate the solvent under reduced pressure (Rotavap) to 20% volume and pour into ice-cold water (200 mL).[3][4]
-
Purification: Filter the crude precipitate. Recrystallize from hot Ethanol or an Ethanol/Water mixture to yield off-white to pale yellow crystals.[1][2][3]
-
Validation: Dry in a vacuum oven at 50°C for 12 hours.
Synthesis Workflow Diagram
Part 3: Physicochemical Profiling[3][4]
The substitution of the methyl group (in Edaravone) with a phenyl group drastically changes the physical properties.[4]
| Property | Value (Estimated/Calculated) | Significance |
| Molecular Weight | 250.30 g/mol | Larger than Edaravone (174.20 g/mol ), affecting diffusion.[1][2][3] |
| LogP (Lipophilicity) | ~3.2 - 3.5 | Significantly more lipophilic than Edaravone (LogP ~1.8).[1][3][4] Enhances BBB penetration but reduces aqueous solubility.[3][4] |
| H-Bond Donors | 1 (Enol/NH form) | Critical for interaction with radical species.[1][3] |
| H-Bond Acceptors | 2 (N, O) | Facilitates binding to solvent or receptor sites.[3][4] |
| pKa | ~7.0 - 7.5 | The enolic proton is acidic; exists as an anion at physiological pH (7.4).[1][3] |
| Solubility | Low in Water; High in DMSO, MeOH | Requires co-solvents (e.g., PEG, Cyclodextrins) for biological assays.[4] |
Part 4: Structure-Activity Relationship (SAR) & Mechanism[1][2][3]
Radical Scavenging Mechanism
Like Edaravone, this analog functions primarily via an electron transfer mechanism.[4] The active species is the pyrazolate anion .[3][4]
-
Deprotonation: At physiological pH, a significant fraction of the molecule exists as the anion.[4]
-
Electron Transfer (SET): The anion donates an electron to a free radical (e.g.,
, ).[4] -
Radical Stabilization: The resulting pyrazolone radical is stabilized by resonance across the pyrazole ring and the C3-phenyl group.[1][2][3] The C3-phenyl group provides extended conjugation compared to the C3-methyl in Edaravone, potentially stabilizing the radical intermediate further.[1][2][3]
Impact of the N1-(2-methylphenyl) Group[1][2][3]
-
Steric Shielding: The ortho-methyl group protects the N1 position and the adjacent carbonyl from metabolic attack or unwanted coordination.[1][2][3]
-
Conformational Lock: The steric bulk prevents the N1-phenyl ring from rotating freely, locking the molecule into a specific conformation that may be selective for certain hydrophobic pockets in enzymes or lipid membranes.[2][3]
Mechanism Diagram
References
-
Edaravone (MCI-186) Mechanism: Watanabe, K. et al.[3][4] "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition, 2018.[4]
-
Pyrazolone Tautomerism: Holzer, W. et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2][3] Molecules, 2018.[4]
-
Synthesis of Pyrazolones: "Reaction of ethyl benzoylacetate with phenylhydrazine derivatives." Journal of Heterocyclic Chemistry (General Reference for Knorr Synthesis).[4]
-
Chemical Properties: PubChem Compound Summary for 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) and analogs. [1][4]
-
Structural Analogs: NIST WebBook data for 3-methyl-5-phenyl-1H-pyrazole derivatives. [1][4]
Sources
- 1. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 4. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
